molecular formula C9H14O2 B1524150 1-Cyclopropylhexane-1,3-dione CAS No. 1047641-18-8

1-Cyclopropylhexane-1,3-dione

Cat. No. B1524150
M. Wt: 154.21 g/mol
InChI Key: FNELINRQDLONAL-UHFFFAOYSA-N
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Description

1-Cyclopropylhexane-1,3-dione is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-Cyclopropylhexane-1,3-dione can be achieved from Cyclopropyl methyl ketone and Methyl butyrate . The reaction conditions involve the use of potassium 2-methylbutan-2-olate in tetrahydrofuran and toluene .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclopropyl-1,3-hexanedione . The InChI code is 1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopropylhexane-1,3-dione are not mentioned in the search results, it’s worth noting that this compound can be used as a precursor in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

1-Cyclopropylhexane-1,3-dione has a boiling point of 80-87 °C (at a pressure of 5 Torr) and a predicted density of 1.044±0.06 g/cm3 . Its pKa is predicted to be 9.93±0.20 .

Scientific Research Applications

Application as a Carboxylic Acid Isostere

1-Cyclopropylhexane-1,3-dione and similar compounds, like cyclopentane-1,3-diones, have been studied for their potential as isosteres for the carboxylic acid functional group. This is important in drug design, as these compounds exhibit similar physical-chemical properties to carboxylic acids and can be used to replace the carboxylic acid functional group in various molecules. For example, cyclopentane-1,3-diones have been effectively used in the design of potent thromboxane A2 receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 1-Cyclopropylhexane-1,3-dione are not mentioned in the search results, it’s worth noting that cyclohexane-1,3-dione derivatives are considered key structural precursors for the synthesis of a plethora of synthetically significant compounds . This suggests potential future research and applications in the field of synthetic chemistry.

properties

IUPAC Name

1-cyclopropylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELINRQDLONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylhexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Šimůnek, V Macháček, M Svobodova… - Journal of …, 2011 - Wiley Online Library
Upon reaction of 2‐methyl‐, 3‐ethoxycarbonyl, and 4‐ethoxycarbonylbenzenediazonium tetrafluoroborate with 1‐cyclopropyl‐3‐phenylaminohex‐2‐en‐1‐one 3‐cyclopropylcarbonyl‐1…
Number of citations: 5 onlinelibrary.wiley.com
P Šimůnek, M Svobodova, V Bertolasi, V Macháček - Synthesis, 2008 - thieme-connect.com
A new method for the synthesis of substituted 4-amino-1-arylpyrazoles is described, starting from β-enaminones and variously substituted benzenediazonium tetrafluoroborates. The …
Number of citations: 11 www.thieme-connect.com

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